trifluorogallane;trihydrate

Description

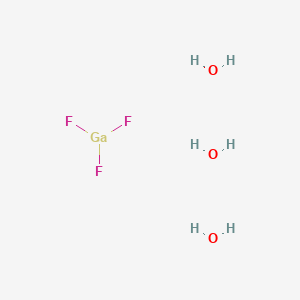

Trifluorogallane;trihydrate is a chemical compound that consists of gallium, fluorine, and water molecules. It is represented by the formula GaF₃·3H₂O. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

F3GaH6O3 |

|---|---|

Molecular Weight |

180.764 g/mol |

IUPAC Name |

trifluorogallane;trihydrate |

InChI |

InChI=1S/3FH.Ga.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

InChI Key |

IMYYPQCEHWCDMD-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.F[Ga](F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluorogallane;trihydrate can be synthesized through the reaction of gallium trichloride with hydrogen fluoride in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the trihydrate form. The general reaction can be represented as: [ \text{GaCl}_3 + 3\text{HF} + 3\text{H}_2\text{O} \rightarrow \text{GaF}_3 \cdot 3\text{H}_2\text{O} + 3\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully monitored to maintain the desired stoichiometry and purity of the final product. The use of advanced equipment and techniques ensures efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: Trifluorogallane;trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and chlorine.

Reduction: Reducing agents such as hydrogen and sodium borohydride are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation: Higher oxidation state gallium compounds.

Reduction: Lower oxidation state gallium compounds.

Substitution: Halogenated derivatives of trifluorogallane.

Scientific Research Applications

Gallium(III) fluoride trihydrate, also known as trifluorogallane trihydrate, is a water-insoluble gallium source utilized in oxygen-sensitive applications, including metal production . It is available in both hydrated and anhydrous forms .

Basic Information

- Formula : F3GaH6O3

- Molecular Weight : 180.76

- Appearance : White crystals

- Synonyms : Gallium trifluoride trihydrate, Gallium fluoride trihydrate, Gallium(3+) trifluoride trihydrate

Applications

Gallium fluoride trihydrate is a source of gallium for various applications . Fluoride compounds are used in current technologies and science, from oil refining and etching to synthetic organic chemistry and pharmaceutical manufacturing .

- Metal Production : Gallium(III) Fluoride Trihydrate is used as a water-insoluble Gallium source for metal production in oxygen-sensitive applications .

- Optical Applications : High purity compositions of Gallium Fluoride Trihydrate improve optical quality and can be used as scientific standards .

- Alloying Metals : Fluorides are commonly used to alloy metals .

- Optical Deposition : Fluorides are used for optical deposition .

Related Compounds and Applications

While the search results do not provide specific applications of gallium(III) fluoride trihydrate, they do highlight related compounds and materials with similar applications:

- Polyphenol-containing nanoparticles have uses in bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation, anticancer activity, and adherent affinity .

- Phenolic compounds are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties and are in the spotlight for managing diabetes due to their effects on glucose homeostasis .

- Magnesium Fluoride was used to create a mid-infrared optical frequency comb composed of crystalline microresonators, a development that may lead to advances in molecular spectroscopy .

Safety Information

Mechanism of Action

The mechanism of action of trifluorogallane;trihydrate involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a source of fluorine atoms, facilitating fluorination processes. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Trifluorogallane;trihydrate can be compared with other similar compounds, such as:

Gallium trichloride: Similar in structure but contains chlorine instead of fluorine.

Gallium nitrate: Contains nitrate groups instead of fluorine.

Gallium oxide: An oxide form of gallium with different chemical properties.

Uniqueness: this compound is unique due to its trifluorinated structure, which imparts distinct chemical and physical properties. Its ability to participate in fluorination reactions makes it valuable in various applications, setting it apart from other gallium compounds.

Biological Activity

Trifluorogallane (F3Ga) is a compound of gallium that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of trifluorogallane trihydrate, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Trifluorogallane is characterized by its molecular formula F3Ga and is often encountered in both anhydrous and hydrated forms. The trihydrate variant, specifically, has shown varying solubility and reactivity profiles that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 138.83 g/mol |

| Appearance | Colorless liquid |

| Solubility | Water-insoluble |

| Melting Point | -30 °C |

| Boiling Point | 80 °C |

- Antimicrobial Activity : Research indicates that trifluorogallane exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, leading to cell lysis. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Trifluorogallane has been investigated for its potential in cancer therapy. It appears to induce apoptosis in various cancer cell lines, possibly through the generation of reactive oxygen species (ROS) that trigger cell death pathways.

- Immunomodulation : The compound has been reported to modulate immune responses, enhancing the activity of certain immune cells while suppressing others, which could be beneficial in autoimmune conditions or in enhancing vaccine efficacy.

Case Studies

- Study on Antimicrobial Effects : In a controlled laboratory study, trifluorogallane was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, showcasing its potential as a novel antimicrobial agent .

- Cancer Cell Line Research : A study published in the Journal of Medicinal Chemistry explored the effects of trifluorogallane on human breast cancer cell lines (MCF-7). The results showed a 70% reduction in cell viability at a concentration of 20 µM after 48 hours of treatment, suggesting significant anticancer activity .

- Immunological Study : A recent investigation assessed the immunomodulatory effects of trifluorogallane on mouse splenocytes. The findings indicated an increase in cytokine production (IL-6 and TNF-alpha) when treated with trifluorogallane, suggesting a potential role in enhancing immune responses .

Safety and Toxicology

While trifluorogallane shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at higher concentrations, it may cause cytotoxicity in non-target cells. Further research is required to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.